molecular formula C11H9F B14860911 1-Fluoro-7-methylnaphthalene CAS No. 59080-31-8

1-Fluoro-7-methylnaphthalene

Cat. No.: B14860911
CAS No.: 59080-31-8
M. Wt: 160.19 g/mol
InChI Key: MXEHNHJMIYFWGI-UHFFFAOYSA-N
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Description

1-Fluoro-7-methylnaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of a fluorine atom at the first position and a methyl group at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-7-methylnaphthalene can be synthesized through several methods. One common approach involves the halogen exchange reaction. For instance, starting with 2-bromomethyl-7-methylnaphthalene, a nucleophilic fluorination can be performed using cesium fluoride in the presence of a quaternary ammonium salt . Another method involves the reaction of this compound with N-bromosuccinimide in fluorobenzene with a catalytic amount of dibenzoyl peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-7-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different hydro derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted naphthalenes.

    Oxidation: Products include naphthoic acids and aldehydes.

    Reduction: Products include hydro derivatives of naphthalene.

Scientific Research Applications

1-Fluoro-7-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-7-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-7-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties and reactivity compared to other fluorinated naphthalenes. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

CAS No.

59080-31-8

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

1-fluoro-7-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3

InChI Key

MXEHNHJMIYFWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2F)C=C1

Origin of Product

United States

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